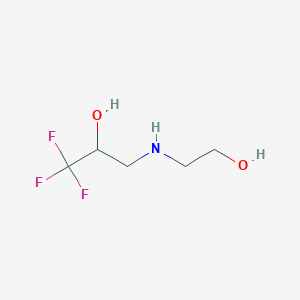

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol

Description

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group (-CF₃) and a hydroxyethylamino (-NH-CH₂CH₂OH) substituent on a propan-2-ol backbone. This structure confers unique physicochemical properties, including enhanced metabolic stability and hydrogen-bonding capacity, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and autophagy modulation .

Properties

Molecular Formula |

C5H10F3NO2 |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(2-hydroxyethylamino)propan-2-ol |

InChI |

InChI=1S/C5H10F3NO2/c6-5(7,8)4(11)3-9-1-2-10/h4,9-11H,1-3H2 |

InChI Key |

YLWTVUCNDIHUKB-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NCC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia, followed by subsequent reactions to introduce the trifluoromethyl group and the hydroxyethylamine moiety . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Safety measures are also crucial due to the handling of reactive intermediates and the need to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with fluorinated groups.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its use as a pharmaceutical intermediate and its potential therapeutic properties.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the hydroxyethylamine moiety can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents attached to the trifluoropropanol core. Key comparisons include:

*Estimated based on molecular formula C₅H₉F₃NO₂.

Key Observations:

- Hydrophilicity: The hydroxyethylamino group in the target compound improves water solubility compared to analogs with aromatic (e.g., CF₃-benzyl) or heterocyclic (e.g., morpholinoethyl) substituents .

- Bioactivity : Bulky substituents (e.g., tetrabromobenzimidazole in rac-6) enhance kinase inhibition but may reduce cell permeability .

- Toxicity : Lipophilic analogs (e.g., CF₃-benzyl derivative) are more likely to be irritants .

Target Compound:

- Mechanism: Potential modulator of autophagy pathways via p62 interaction, as seen in related amino alcohols like YT-6-2 .

- Therapeutic Potential: Likely suited for diseases involving protein aggregation or inflammation.

Analogs:

- rac-6 : Dual inhibitor of CK2 and PIM-1 kinases; induces apoptosis in leukemia and breast cancer cells .

- Methoxybenzyl Derivative : High commercial cost suggests specialized use in drug discovery .

Stability Considerations:

- Trifluoromethyl groups enhance metabolic stability.

- Hydroxyethylamino derivatives may exhibit better aqueous stability than esters or thioethers (e.g., DV291 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.